N-Chlorosuccinimide

Descripción general

Descripción

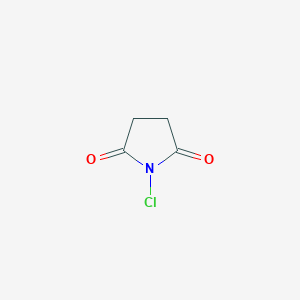

N-Chlorosuccinimide (NCS) is a versatile chlorinating agent widely employed in organic synthesis due to its efficiency, selectivity, and eco-friendly profile. It is a white crystalline solid with the molecular formula $ \text{C}4\text{H}4\text{ClNO}_2 $, structurally derived from succinimide by substituting one hydrogen atom with chlorine. NCS is particularly valued for its role in chlorinating P(O)-H bonds to form P(O)-Cl intermediates, which are critical in synthesizing flame-retardant phosphoramidates and phosphonamidates . A key advantage of NCS is its benign byproduct, succinimide, which simplifies waste management and aligns with green chemistry principles . Its applications extend to deoxygenation reactions , oxidation of benzylic alcohols , and synthesis of sulfonyl chlorides , demonstrating broad utility under mild conditions.

Métodos De Preparación

La succinclorimida se puede sintetizar mediante la cloración de la succinimida. La reacción normalmente implica el uso de gas cloro o hipoclorito de sodio como agente clorante. Las condiciones de reacción incluyen mantener una temperatura y un pH controlados para garantizar la cloración selectiva de la succinimida . Los métodos de producción industrial a menudo implican el uso de reactores de flujo continuo para lograr altos rendimientos y pureza del producto .

Análisis De Reacciones Químicas

La succinclorimida se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar óxido de N-clorosuccinimida.

Reducción: Se puede reducir a succinimida.

Los reactivos comunes utilizados en estas reacciones incluyen gas cloro, hipoclorito de sodio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los sustratos utilizados.

Aplicaciones Científicas De Investigación

Chlorination Reactions

NCS is primarily known for its role as a chlorinating agent. It effectively chlorinates alkenes, aromatics, and heteroatoms under mild conditions. The chlorination process often results in high yields with minimal byproducts, making it a preferred choice for chemists.

- Example : In a study, NCS was used to chlorinate quinazolinone derivatives, yielding products with significant pharmacological activity .

Oxidation Reactions

NCS also serves as an oxidizing agent. It can oxidize various functional groups, including alcohols to carbonyl compounds and halides to halogens.

- Case Study : Research indicates that NCS can oxidize alcohols efficiently in the presence of solvents like dimethyl sulfoxide (DMSO), providing a greener alternative to traditional oxidants .

Formation of Heterocycles

The compound is instrumental in forming heterocyclic systems through halocyclization processes. This application is particularly valuable in synthesizing biologically active compounds.

- Data Table: Heterocyclic Compounds Synthesized Using NCS

| Compound Type | Reaction Type | Yield (%) | References |

|---|---|---|---|

| Quinazolinones | Halocyclization | 85 | |

| Isoquinolines | Cyclization | 78 | |

| Benzothiazoles | Cyclization | 90 |

Formation of New Carbon-Carbon Bonds

NCS facilitates the formation of new carbon-carbon bonds through various coupling reactions. This capability is essential for constructing complex organic molecules.

- Example : A recent study illustrated the use of NCS in coupling reactions involving alkynes, demonstrating its effectiveness under mild conditions .

Functional Group Transformations

NCS can mediate numerous functional group transformations, allowing for the conversion of one functional group into another without extensive purification steps.

- Application : It has been successfully employed in deprotection strategies where protecting groups are removed selectively from substrates .

Beyond its synthetic utility, NCS exhibits biological activity, including antibacterial properties due to the formation of hypochlorous acid upon hydrolysis. This aspect opens avenues for its use in medicinal chemistry and agrochemical applications.

Mecanismo De Acción

El mecanismo de acción de la succinclorimida implica la transferencia de átomos de cloro a las moléculas diana. Este proceso de cloración puede modificar las propiedades químicas de las moléculas diana, haciéndolas más reactivas o alterando su actividad biológica . Los objetivos moleculares y las vías involucradas en este proceso dependen de la aplicación específica y la naturaleza de las moléculas diana.

Comparación Con Compuestos Similares

Reactivity and Selectivity

NCS exhibits high selectivity in chlorination reactions. For example, in the synthesis of diphenyl phosphorochloridate, NCS achieves chlorination with minimal side products compared to traditional agents like $ \text{SO}2\text{Cl}2 $, which can generate triphenyl phosphate due to residual phenol impurities . In deoxygenation of α-hydroxyl carbonyl compounds, NCS combined with $ \text{Na}2\text{S} $ and $ \text{PPh}3 $ selectively removes hydroxyl groups without affecting other functional groups (e.g., esters, amides) .

Comparison with N-Haloimides :

- N-Bromosuccinimide (NBS) : While NBS is effective in radical bromination, it shows lower efficiency in amination reactions. For example, NBS yields 44–73% in deoxyamination of alcohols, whereas NCS achieves near-quantitative yields (99%) under similar conditions .

- N-Iodosuccinimide (NIS) : NIS is specialized for iodocyclization reactions, often requiring Lewis acids like indium triflate for activation, whereas NCS operates under simpler conditions .

Traditional Chlorinating Agents :

- $ \text{CCl}4 $ and $ \text{SO}2\text{Cl}2 $: These agents are less selective, often producing toxic byproducts (e.g., HCl, $ \text{SO}2 $) and requiring harsher conditions. NCS avoids these issues, making it preferable for sustainable synthesis .

Byproduct Toxicity

NCS generates succinimide, a non-toxic byproduct that can be recycled to regenerate NCS, reducing waste . In contrast:

- $ \text{CCl}_4 $: Produces hazardous chlorinated hydrocarbons and is ozone-depleting.

- $ \text{SO}2\text{Cl}2 $: Releases corrosive $ \text{SO}_2 $ and HCl, complicating waste disposal .

- Sodium Hypochlorite : While cost-effective, it often leads to over-chlorination and generates hypochlorous acid, which is less controllable than NCS in regioselective reactions .

Reaction Conditions

NCS operates under mild, metal-free conditions. For instance:

- Oxidation of Benzylic Alcohols: NCS-DMF mediates oxidation at ambient temperature, avoiding corrosive reagents or high temperatures required by alternatives like $ \text{KMnO}4 $ or $ \text{CrO}3 $ .

- Chlorination of Anilines : NCS in polar solvents (e.g., DMF) selectively chlorinates para to the $ \text{NH}_2 $ group with a 10:1 regioselectivity ratio, outperforming traditional methods using elemental chlorine .

Cost and Availability

NCS is commercially available at moderate cost (~$50–100/kg) and is scalable for industrial use. Traditional agents like $ \text{CCl}_4 $ are cheaper but incur hidden costs due to environmental regulations and waste management. Sodium hypochlorite is cheaper but less efficient in precision synthesis .

Environmental Impact

NCS aligns with green chemistry due to its low toxicity and recyclable byproducts. It is replacing $ \text{CCl}4 $ and $ \text{SO}2\text{Cl}_2 $, which are restricted under the Montreal Protocol and REACH regulations .

Data Tables

Table 1: Comparative Analysis of Chlorinating Agents

Table 2: Regioselectivity in Chlorination Reactions

| Substrate | Agent | Regioselectivity (para:ortho) | Reference |

|---|---|---|---|

| 3-Fluoro-2-methylaniline | NCS | 10:1 | |

| Aniline derivatives | $ \text{Cl}_2 $ | 3:1 |

Actividad Biológica

N-Chlorosuccinimide (NCS) is a versatile reagent with significant applications in organic synthesis and notable biological activity. This article explores the biological mechanisms, antimicrobial properties, and synthetic applications of NCS, supported by various research findings and case studies.

1. Overview of this compound

NCS is primarily known for its role as a chlorinating agent in organic chemistry. It facilitates numerous reactions, including halocyclizations, the formation of heterocyclic systems, and carbon-carbon bond formation. Its ability to act as an oxidizing agent further enhances its utility in chemical synthesis .

2.1 Antimicrobial Properties

Research indicates that NCS exhibits significant antimicrobial activity against various bacterial strains. A study highlighted that NCS effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent . The mechanism of action is believed to involve the formation of chlorinated compounds that disrupt bacterial cell membranes and metabolic processes.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

The antimicrobial activity of NCS is attributed to its ability to release chlorine upon reaction with nucleophiles, leading to the formation of chlorinated derivatives that are toxic to microbial cells. This mechanism has been further elucidated through kinetic studies that demonstrate how NCS interacts with various substrates under different conditions .

3. Synthetic Applications in Pharmaceuticals

NCS is extensively used in the synthesis of pharmaceutical intermediates, particularly in the production of antibiotics like tetracycline. Its role as a chlorinating agent allows for selective chlorination in complex organic molecules, which is crucial for developing active pharmaceutical ingredients .

3.1 Case Studies

- Tetracycline Synthesis : In the synthesis of tetracycline antibiotics, NCS serves as a key reagent for introducing chlorine atoms into the molecular structure, enhancing the compound's biological efficacy.

- Formation of N-Chloramines : A study demonstrated that NCS could be utilized to form N-chloramines, which are important intermediates in synthesizing nitrogen-containing pharmaceuticals .

4. Kinetic Studies and Reaction Mechanisms

Kinetic studies have shown that the reaction rates of NCS with various substrates can be influenced by factors such as temperature and concentration. For instance, the oxidation kinetics of glycine in alkaline media using NCS has been thoroughly investigated, revealing insights into its reactivity profile .

| Substrate | Reaction Rate (M/s) | Conditions |

|---|---|---|

| Glycine | 0.0025 | Aqueous alkaline medium |

| Benzyl phenyl ether | Variable | Pseudo first-order |

5. Conclusion

This compound is not only a valuable reagent in organic synthesis but also exhibits notable biological activity, particularly as an antimicrobial agent. Its ability to facilitate complex chemical reactions while also serving as a source of reactive chlorine makes it an essential compound in both research and industrial applications. Continued exploration into its mechanisms and potential therapeutic uses will further enhance our understanding and utilization of this compound.

Q & A

Basic Research Questions

Q. How is NCS employed in synthesizing oxygen-containing heterocycles, and what analytical methods confirm product structures?

NCS is widely used in the synthesis of oxygen-containing heterocycles, such as oxetanes, via halogenation reactions. For example, in the reaction of compound 10 with NCS (Scheme 5, ), oxetane derivatives are formed in moderate to good yields. Key steps include:

- Dissolving the substrate in polar aprotic solvents (e.g., DMF or DMA) at 0–25°C.

- Adding NCS in stoichiometric ratios (1:1 to 1:2) under inert atmospheres.

- Quenching the reaction with aqueous workup (e.g., Na₂S₂O₃) to remove excess NCS.

Structural confirmation involves:

- 1H/13C NMR spectroscopy : Assigning proton and carbon signals using DEPT 135, HMQC, and HMBC experiments to resolve coupling patterns and connectivity .

- X-ray crystallography : For unambiguous determination of regiochemistry, as demonstrated in the chlorination of compound 3q ( ).

Q. What are the standard protocols for using NCS in electrophilic aromatic substitution (SEAr) chlorination?

In SEAr reactions, NCS acts as a mild chlorinating agent. A typical protocol includes:

- Dissolving the aromatic substrate (e.g., 1.66 mmol) in DMA at 0°C.

- Adding NCS (1.66 mmol) in batches to avoid exothermic side reactions.

- Stirring the mixture for 4–24 hours under nitrogen .

Critical parameters :

- Solvent choice : DMA or DMF enhances electrophilicity by stabilizing the chlorinating intermediate.

- Temperature control : Low temperatures (0°C) minimize over-chlorination.

Q. How can researchers quantify product ratios in NCS-mediated chlorinations using NMR spectroscopy?

Product distributions in chlorination reactions (e.g., o-sulfide derivatives) are quantified via 1H NMR integrals ( ). For example:

| Signal Region (ppm) | Integral Equation | Assignment |

|---|---|---|

| 1.30 ppm | 3x + 6y | Major product (x) |

| 1.8–1.92 ppm | 6x + 3y | Minor product (y) |

Solving these equations provides the x:y ratio . Multiplicity analysis (e.g., singlet vs. triplet) further distinguishes isomers.

Advanced Research Questions

Q. How do thermodynamic properties of NCS influence its reactivity in radical-mediated chlorination reactions?

The solid-state enthalpy of formation (ΔfH°solid) of NCS, reported as −255.3 kJ/mol (Howard & Skinner, 1966; ), impacts its stability and chlorination efficiency. Key considerations:

- Exothermicity : High ΔfH°solid enables NCS to act as a chlorine radical (Cl•) source without external energy input.

- Solubility : Thermodynamic data guide solvent selection (e.g., CCl₄ or CHCl₃) to optimize radical generation .

Q. What factors control regioselectivity in NCS-mediated radical chlorinations of complex substrates?

Regioselectivity in carborane systems ( ) is governed by:

- Radical stability : Tertiary C–H bonds are preferentially chlorinated over primary (3:1 selectivity in 2,3-dimethylbutane; ).

- Computational modeling : 2a-NPA charges predict electron-deficient sites prone to radical attack.

- Experimental validation : MALDI-TOF-MS tracks chlorination sites in stepwise reactions .

Q. How do reaction conditions (solvent, additives) affect stereochemical outcomes in NCS-driven phosphorylations?

- Additives : Triphenylphosphine (PPh₃) in THF inverts configuration at phosphorus atoms via stereocontrolled Atherton–Todd reactions.

- Solvent polarity : Non-polar solvents (e.g., toluene) favor retention of stereochemistry, while polar solvents (e.g., DCM) promote inversion.

Q. What computational and experimental methods are used to map chlorination sites in carborane systems using NCS?

A combined approach involves:

- MALDI-TOF-MS : Detects incremental chlorination products (e.g., [1-C6H5-1-CB9H9]⁻ clusters).

- DFT calculations : Computes energetically favorable pathways and charge distributions ( ).

Q. How does NCS compare to other halogenation agents in transition-metal-catalyzed reductive elimination reactions?

NCS outperforms NBS/NIS in selectivity for high-valent metal centers ( ):

| Reagent | Yield (Catalyzed) | Selectivity (C–Cl vs. C–Br) |

|---|---|---|

| NCS | 78% | >20:1 |

| NBS | 65% | 5:1 |

| Key advantage : NCS minimizes side reactions (e.g., β-hydride elimination) due to milder oxidizing power . |

Propiedades

IUPAC Name |

1-chloropyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2/c5-6-3(7)1-2-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNVZBWKYDBUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042199 | |

| Record name | N-Chlorosuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | N-Chlorosuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 14 g/L at 25 °C, Slightly soluble in water, 1 g dissolves in about 70 mL water (1.43X10+4 mg/L) at 25 °C, 1 g dissolves in about 150 mL alcohol, about 50 mL benzene; sparingly soluble in ether, chloroform, carbon tetrachloride, Slightly soluble in ethanol, chloroform, benzene, lignin; soluble in acetone, acetic acid | |

| Record name | N-Chlorosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.65 g/cu cm at 25 °C | |

| Record name | N-Chlorosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00768 [mmHg] | |

| Record name | N-Chlorosuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic crystals, Plates from carbon tetrachloride, White crystalline powder | |

CAS No. |

128-09-6 | |

| Record name | Chlorosuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinchlorimide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CHLOROSUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Chlorosuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-chlorosuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CHLOROSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FWP306H7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Chlorosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150 °C | |

| Record name | N-Chlorosuccinimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.